3-Chloro-4-hydroxy-5-nitrobenzonitrile
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Overview
Description
3-Chloro-4-hydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O3. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-hydroxy-5-nitrobenzonitrile can be synthesized through the reaction of 3,5-dinitrobenzonitrile with sodium hydroxide. Under alkaline conditions, sodium hydroxide converts 3,5-dinitrobenzonitrile to 3-chloro-4-hydroxy-5-nitrobenzoic acid sodium salt. This intermediate is then acidified to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-hydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid or stannous chloride are used.
Substitution: Nucleophiles like amines or thiols can replace the chloro group in the presence of a suitable catalyst.
Major Products
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-hydroxy-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-hydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzonitrile: Similar structure but lacks the hydroxy group.
3-Nitro-4-thiocyanobenzonitrile: Contains a thiocyano group instead of a chloro group.
4-Hydroxy-3-nitrobenzonitrile: Similar structure but lacks the chloro group.
Uniqueness
3-Chloro-4-hydroxy-5-nitrobenzonitrile is unique due to the presence of both chloro and hydroxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
IUPAC Name |
3-chloro-4-hydroxy-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGCFMUDSMDQFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168622 |
Source
|
Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689-88-9 |
Source
|
Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-chloro-4-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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